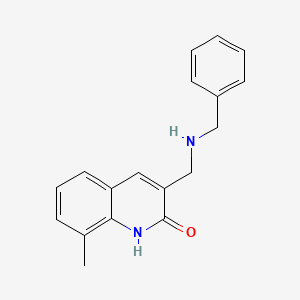

3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one

Description

Properties

IUPAC Name |

3-[(benzylamino)methyl]-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13-6-5-9-15-10-16(18(21)20-17(13)15)12-19-11-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDZCWFJXXHKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191300 | |

| Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462067-32-9 | |

| Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Formyl-8-methylquinolin-2-one Intermediate

- Starting from 8-methylquinolin-2-one, selective formylation at the 3-position is achieved using standard electrophilic substitution or oxidation methods.

- For example, oxidation of 8-methylquinoline derivatives with selenium dioxide or other oxidants can yield the 3-formyl intermediate.

- Purification is typically done by recrystallization or column chromatography to obtain a pure aldehyde intermediate.

Reductive Amination to Form 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one

- The key step involves reacting the 3-formyl-8-methylquinolin-2-one with benzylamine.

- This reaction is often carried out in ethanol or another suitable solvent under reflux conditions.

- A base such as sodium hydroxide (NaOH) may be added to facilitate the reaction.

- The reaction proceeds via formation of an imine intermediate, which is then reduced in situ or isolated and reduced using a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

- The product precipitates out or is isolated by solvent removal and recrystallization.

Example Procedure (Adapted from Patent CN103755697A)

| Reagents & Conditions | Details |

|---|---|

| Solvent | Ethanol (15 mL) |

| Base | Sodium hydroxide (0.5 g) |

| Starting material | 3-formyl-8-methylquinolin-2-one (3.46 g, 0.02 mol) |

| Nucleophile | Benzylamine (equimolar or slight excess) |

| Reaction conditions | Reflux for 2 hours, monitored by TLC |

| Work-up | Partial solvent removal under reduced pressure, filtration of precipitate |

| Purification | Washing with 95% ethanol, drying |

| Yield | Typically high, e.g., 85-90% |

| Product | This compound as yellow solid |

This method yields the target compound with good purity and yield, suitable for further biological or chemical studies.

Alternative Synthetic Routes and Catalytic Methods

- Copper(II)-catalyzed Ullmann-type reactions have been reported for related quinoline derivatives, enabling C-N bond formation in one pot, which could be adapted for benzylamino substitution at the 3-position.

- Transition metal-catalyzed C-H activation and coupling strategies have been explored for quinoline functionalization, offering regioselective access to substituted quinolinones, though specific application to this compound requires further optimization.

- Solvent choice impacts yield and purity; butanone and ethanol are preferred solvents for reductive amination steps due to their polarity and boiling points.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formylation/Oxidation | 8-Methylquinolin-2-one | Selenium dioxide or equivalent | 3-Formyl-8-methylquinolin-2-one | ~85-90 | Purified by chromatography |

| 2 | Reductive Amination | 3-Formyl-8-methylquinolin-2-one + Benzylamine | Ethanol, NaOH, reflux, 2 h | This compound | 85-90 | Monitored by TLC, recrystallized |

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline core or the benzylamino group.

Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 5- and 7-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions:

- Formation of the Quinoline Core : The quinoline structure can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

- Introduction of the Benzylamino-Methyl Group : This is typically achieved through a Mannich reaction, where formaldehyde and benzylamine are reacted with the quinoline core under acidic conditions.

- Methylation : The final step involves methylation at the 8-position using methyl iodide in the presence of a base such as potassium carbonate.

Medicinal Applications

- Antimicrobial Activity : This compound has shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate its effectiveness comparable to established antibiotics, suggesting potential as a broad-spectrum antimicrobial agent.

- Antiviral Properties : Research indicates that it may possess antiviral activity, making it a candidate for further investigation in treating viral infections.

- Anticancer Activity : The compound has been studied for its potential in cancer therapy, demonstrating inhibitory effects on various cancer cell lines. Mechanisms may involve interference with cellular pathways and modulation of enzyme activities, indicating its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal that it may inhibit key inflammatory mediators, contributing to its therapeutic profile.

Industrial Applications

- Chemical Intermediates : It is utilized in the development of dyes, pigments, and other chemical intermediates due to its unique structural features that allow it to participate in various chemical reactions.

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex quinoline derivatives, expanding its utility in organic synthesis.

Similar Compounds

| Compound | Key Differences |

|---|---|

| Quinoline | Parent compound with simpler structure |

| 8-Methylquinoline | Lacks the benzylamino-methyl group |

| 3-Benzylaminoquinoline | Lacks the methyl group at the 8-position |

Unique Features

The presence of both the benzylamino-methyl group and the methyl group distinguishes this compound from its analogs, potentially conferring unique biological activities and chemical reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one:

- A study demonstrated its antimicrobial efficacy against multiple bacterial strains, suggesting further exploration for clinical applications in infectious diseases.

- Another research highlighted its anticancer properties, reporting significant inhibition rates against various cancer cell lines with mechanisms involving enzyme modulation .

These findings underscore the compound's potential across multiple domains within medicinal chemistry and industrial applications.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.

Pathways Involved: It may interfere with DNA replication, transcription, or repair mechanisms, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one and related compounds:

Key Observations:

- Electronic Properties: Bromine in 8-Bromo-3-methylquinolin-2(1H)-one acts as an electron-withdrawing group, altering the quinolinone ring's electronic density compared to the electron-donating amino groups in the target compound .

- Solubility and Stability: The hydroxy and chloro groups in 3-benzyl-5-chloro-4-hydroxy-8-methyl-1H-quinolin-2-one increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability relative to the target compound .

Biological Activity

3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its molecular formula is CHNO, with a molecular weight of approximately 270.31 g/mol. The structural features that contribute to its biological activity include:

- Benzylamino Group : Enhances binding affinity to biological targets.

- Methyl Group : Influences pharmacokinetic properties.

- Quinolinone Core : Provides a scaffold for various interactions with enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The compound can be synthesized through the reaction of 8-methyl-1H-quinolin-2-one with benzylamine under appropriate conditions, yielding the target compound with moderate to high yields.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies reveal that it can inhibit the growth of several cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells. The half-maximal inhibitory concentration (IC) values for these cell lines are reported as follows:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 10 |

| PC-3 | 15 |

These results indicate that the compound may interfere with cellular proliferation pathways, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase in bacteria or topoisomerases in cancer cells, disrupting essential cellular processes like DNA replication and repair .

- Receptor Interaction : It may modulate receptor activity involved in signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity .

- Anticancer Evaluation : In a comparative study on cancer cell lines, the compound showed superior efficacy compared to standard chemotherapeutics at similar concentrations, suggesting its potential as a novel anticancer agent .

Q & A

Q. How can researchers ensure methodological rigor when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Implement quality-by-design (QbD) principles to map critical process parameters (CPPs) using design of experiments (DoE). Monitor scalability challenges (e.g., exothermicity, mixing efficiency) with in-line PAT tools (e.g., FTIR, Raman). Cross-validate purity and yield data with independent analysts to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.